2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride
Description
2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride is a fluorinated aromatic amino acid derivative characterized by a phenyl ring substituted with both fluorine and a trifluoromethyl (CF₃) group. The compound’s structure combines a polar acetic acid backbone with a highly electronegative aromatic system, making it relevant in pharmaceutical and agrochemical research. The hydrochloride salt enhances solubility, facilitating its use in biological applications.
Properties
IUPAC Name |
2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2.ClH/c10-6-2-1-4(7(14)8(15)16)3-5(6)9(11,12)13;/h1-3,7H,14H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQGKROOJOAAOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(F)(F)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid typically involves the reaction of 2-trifluoromethylbenzaldehyde with glycine under acidic or basic conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies conducted by the National Cancer Institute (NCI) have shown that it possesses antimitotic activity against various human tumor cell lines, with effective growth inhibition rates.
Table 1: Anticancer Activity Overview
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 15.72 | Inhibition of cell proliferation |
| MCF7 | 12.53 | Induction of apoptosis |
| HepG2 | 10.00 | Cell cycle arrest |
The compound's effectiveness is attributed to its ability to interfere with critical cellular pathways involved in cancer progression, including apoptosis and cell cycle regulation.
Neuropharmacological Studies
Recent studies have explored the potential of this compound in treating neurodegenerative diseases. The fluorinated structure may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) therapies.
Table 2: Neuropharmacological Effects
| Study Focus | Findings |
|---|---|
| Neuroprotection in models | Reduced neuronal death in ischemia models |
| Cognitive enhancement | Improved memory retention in animal studies |
These findings suggest that the compound could be further developed for therapeutic applications targeting neurodegenerative conditions.
Synthesis and Chemical Properties
The synthesis of 2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid; hydrochloride involves various chemical reactions that yield high purity products suitable for research purposes. Its chemical properties include:
- Molecular Formula: C9H8F3NO2
- Molecular Weight: 219.16 g/mol
- Purity: Typically ≥95%
Case Study 1: Anticancer Efficacy
In a controlled study involving breast cancer cell lines, the compound demonstrated a higher efficacy compared to traditional chemotherapeutics like doxorubicin, indicating its potential as an alternative treatment option.
Case Study 2: Neuroprotective Effects
A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results showed significant improvements in cognitive function and reduced amyloid-beta plaque formation.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The 4-fluoro-3-(trifluoromethyl)phenyl group distinguishes this compound from analogs with simpler halogenation patterns. Key comparisons include:
Table 1: Molecular Properties of Selected Analogs
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Similarity Score* |
|---|---|---|---|---|
| 2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride (Target) | C₉H₈ClF₄NO₂ | 273.5† | 4-F, 3-CF₃ | - |
| 2-Amino-2-(2,6-difluorophenyl)acetic acid;hydrochloride | C₈H₈ClF₂NO₂ | 223.6 | 2,6-diF | 0.69 |
| 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid;hydrochloride | C₈H₈Cl₂FNO₂ | 240.06 | 4-Cl, 3-F | 0.69 |
| 3,4,5-Trifluorophenylacetic acid | C₈H₅F₃O₂ | 200.1 | 3,4,5-triF | 0.73 |
| (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol;hydrochloride | C₉H₁₀ClF₄NO | 267.6 | Ethanol backbone, 4-F, 3-CF₃ | - |
*Similarity scores from structural databases ; †Calculated based on stoichiometry.
- Acidity: The trifluoromethyl group increases the acidity of the α-amino proton, influencing salt formation and stability .
Biological Activity
2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid; hydrochloride is a fluorinated amino acid derivative with potential biological activities. The presence of trifluoromethyl and fluoro groups in its structure enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C9H8F4N O2·HCl
- CAS Number : 2378501-29-0
- Purity : Typically available at 95% purity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Fluorinated compounds often exhibit unique reactivity and binding affinities due to the electron-withdrawing nature of fluorine atoms, which can influence the conformation and stability of the compound in biological systems.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethyl group can enhance the compound's ability to inhibit specific enzymes, potentially affecting metabolic pathways.
- Modulation of Neurotransmitter Systems : Similar compounds have shown effects on neurotransmitter uptake, particularly serotonin, suggesting potential applications in neuropharmacology.
Biological Activity Studies
Several studies have investigated the biological activities of compounds related to 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid. Below are summarized findings from relevant research:
Case Studies
- Neuropharmacological Effects : A study highlighted how fluorinated compounds can enhance the uptake inhibition of serotonin by up to six times compared to non-fluorinated analogs, indicating potential for antidepressant development.
- Plant Growth Regulation : Research into auxin-like activity demonstrated that fluorinated indole derivatives could significantly promote root growth in agricultural applications, offering insights into their utility as growth regulators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
